Product packaging for 2-Nitro-6-(trifluoromethoxy)benzonitrile(Cat. No.:CAS No. 1214346-86-7)

2-Nitro-6-(trifluoromethoxy)benzonitrile

Cat. No.: B2917563
CAS No.: 1214346-86-7
M. Wt: 232.118
InChI Key: HNMRVEIEMLTHTI-UHFFFAOYSA-N
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Description

Significance of Nitrile and Trifluoromethoxy Functionalities in Organic Synthesis

The nitrile group is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring to which it is attached. Furthermore, the nitrile group can be readily converted into other important functional groups, such as amines, carboxylic acids, and amides, making it a valuable synthetic handle. In medicinal chemistry, the nitrile moiety is often employed as a bioisostere for carbonyl or hydroxyl groups and can act as a hydrogen bond acceptor, potentially influencing a molecule's binding affinity to biological targets.

The trifluoromethoxy group (-OCF₃) has gained significant attention in medicinal chemistry and materials science. cymitquimica.com Its inclusion in a molecule can profoundly alter its physicochemical properties. The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. cymitquimica.com It is also metabolically stable and a strong electron-withdrawing group, which can influence the electronic properties of the parent molecule. The combination of lipophilicity and electron-withdrawing character allows for the fine-tuning of a compound's properties to optimize its biological activity or material performance. cymitquimica.com

The table below summarizes the key properties of the nitrile and trifluoromethoxy functional groups.

Functional GroupKey Properties in Organic Synthesis
Nitrile (-C≡N) Versatile synthetic intermediate; Strong electron-withdrawing character; Can be converted to amines, carboxylic acids, etc.; Acts as a hydrogen bond acceptor.
Trifluoromethoxy (-OCF₃) High lipophilicity; Excellent metabolic stability; Strong electron-withdrawing group; Modulates physicochemical properties of molecules. cymitquimica.com

Overview of Electron-Withdrawing Groups in Aromatic Systems

Electron-withdrawing groups (EWGs) are atoms or functional groups that pull electron density away from the aromatic ring to which they are attached. This effect is exerted through two primary mechanisms: the inductive effect and the resonance effect. The inductive effect is the polarization of the sigma (σ) bond between the substituent and the aromatic ring due to differences in electronegativity. The resonance effect involves the delocalization of pi (π) electrons from the aromatic ring into the substituent.

Common examples of strong electron-withdrawing groups include the nitro group (-NO₂), the nitrile group (-CN), and trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups. The presence of such groups deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation more difficult. Conversely, strong EWGs activate the ring for nucleophilic aromatic substitution, particularly when they are positioned ortho or para to a leaving group.

The table below provides a general classification of the directing effects of these groups in electrophilic aromatic substitution.

Functional GroupInductive EffectResonance EffectOverall Effect on Aromatic RingDirecting Effect
**Nitro (-NO₂) **Electron-withdrawingElectron-withdrawingStrongly deactivatingMeta-directing
Nitrile (-C≡N) Electron-withdrawingElectron-withdrawingDeactivatingMeta-directing
Trifluoromethoxy (-OCF₃) Strongly electron-withdrawingWeakly electron-donatingDeactivatingMeta-directing

Contextualization of 2-Nitro-6-(trifluoromethoxy)benzonitrile within Contemporary Chemical Research

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure allows for informed speculation about its potential applications and areas of research interest. The molecule features a benzonitrile (B105546) core substituted with two powerful electron-withdrawing groups, a nitro group and a trifluoromethoxy group, at the ortho positions relative to each other.

This substitution pattern renders the aromatic ring highly electron-deficient. Such a characteristic is of significant interest in several areas of chemical research:

Nucleophilic Aromatic Substitution (SNAr): The strong activation provided by the ortho- and para-directing nitro group, combined with the electron-withdrawing nature of the nitrile and trifluoromethoxy groups, would make this molecule a highly reactive substrate for SNAr reactions. This could allow for the facile introduction of a variety of nucleophiles, leading to the synthesis of a diverse range of complex substituted aromatic compounds.

Medicinal Chemistry: The trifluoromethoxy group is a prized substituent in drug design for its ability to enhance metabolic stability and cell permeability. cymitquimica.com The nitro group can also be a key pharmacophore or be reduced to an amino group, which is a common feature in many bioactive molecules. Therefore, this compound could serve as a valuable building block for the synthesis of novel pharmaceutical candidates.

Materials Science: Highly fluorinated and electron-deficient aromatic compounds are often explored for applications in materials science, for example, in the development of liquid crystals, polymers with specific electronic properties, or as components in organic light-emitting diodes (OLEDs).

The synthesis of this compound would likely involve the nitration of a pre-existing 2-(trifluoromethoxy)benzonitrile (B1304637) or a related precursor. The precise conditions would need to be carefully controlled to achieve the desired regioselectivity. The unique combination of three distinct and influential functional groups on a single aromatic ring positions this compound as a potentially versatile tool for chemical innovation, warranting further investigation into its synthesis, reactivity, and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F3N2O3 B2917563 2-Nitro-6-(trifluoromethoxy)benzonitrile CAS No. 1214346-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-6-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-3-1-2-6(13(14)15)5(7)4-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMRVEIEMLTHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitro 6 Trifluoromethoxy Benzonitrile

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a polysubstituted benzene (B151609) derivative like 2-Nitro-6-(trifluoromethoxy)benzonitrile, the order of introduction of the functional groups—nitro (-NO₂), trifluoromethoxy (-OCF₃), and nitrile (-CN)—is critical and is dictated by the directing effects of these substituents in electrophilic aromatic substitution reactions.

Two primary retrosynthetic pathways can be envisioned for the synthesis of the target molecule:

Pathway A: Nitration as the final key step. This approach involves the disconnection of the C-NO₂ bond. The immediate precursor would be 2-(trifluoromethoxy)benzonitrile (B1304637). This strategy relies on the regioselective nitration of a disubstituted benzene ring.

Pathway B: Introduction of the nitrile group as the final key step. This pathway involves the disconnection of the C-CN bond. The precursor would be an appropriately substituted aromatic ring, such as an aniline (B41778) derivative (for a Sandmeyer reaction) or an aryl halide (for a Rosenmund-von Braun reaction). This approach hinges on the successful synthesis of the nitro- and trifluoromethoxy-substituted precursor.

The feasibility of each pathway depends on the directing effects of the substituents and the availability of the starting materials. Both strategies leverage well-established reactions in organic synthesis.

Nitration Strategies for Benzonitrile (B105546) Scaffolds Bearing Trifluoromethoxy Groups

This section focuses on Pathway A, where the nitro group is introduced onto the 2-(trifluoromethoxy)benzonitrile scaffold. The benzene ring in this precursor is substituted with two electron-withdrawing groups, making it significantly deactivated towards electrophilic aromatic substitution.

Electrophilic Aromatic Nitration Conditions

Electrophilic aromatic nitration is a fundamental process for introducing a nitro group onto an aromatic system. frontiersin.org The reaction typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com

The most common method for aromatic nitration is the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk In this system, the stronger acid, sulfuric acid, protonates the nitric acid, leading to the formation of the nitronium ion and water. libretexts.orgyoutube.com

Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once generated, the highly electrophilic nitronium ion is attacked by the π-electron system of the aromatic ring. Due to the deactivated nature of the 2-(trifluoromethoxy)benzonitrile ring, forcing conditions such as elevated temperatures may be required. However, temperature control is crucial to prevent over-nitration and side reactions. chemguide.co.uk

The position of the incoming nitro group is determined by the directing effects of the substituents already present on the benzene ring. wikipedia.org In the case of 2-(trifluoromethoxy)benzonitrile, we have a trifluoromethoxy group (-OCF₃) at position 1 and a nitrile group (-CN) at position 2.

Nitrile Group (-CN): The cyano group is strongly deactivating and a meta-director. minia.edu.eglibretexts.org It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. libretexts.org

When both groups are present, their combined influence dictates the regioselectivity. The -OCF₃ group at C1 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The -CN group at C2 directs incoming electrophiles to the C4 and C6 positions (both are meta to C2). Since both groups direct the electrophile to the same positions (C4 and C6), a mixture of products could be expected. However, the substitution at the C6 position to yield this compound is sterically less hindered than at C4, which is situated between the two existing substituents. Therefore, the formation of the desired 6-nitro isomer is plausible.

Directing Effects on 2-(Trifluoromethoxy)benzonitrile
Directing effects of OCF3 and CN groups showing arrows pointing to positions 4 and 6.
Both the -OCF₃ group (ortho, para-directing) and the -CN group (meta-directing) favor substitution at positions 4 and 6.

Alternative Nitration Routes for Aromatic Systems

Given the highly deactivated nature of the substrate, standard mixed acid conditions might lead to low yields or require harsh conditions. Several alternative nitrating systems are suitable for deactivated aromatic compounds. nih.govnih.gov

Nitrating SystemDescriptionAdvantages for Deactivated Rings
Nitric acid/Trifluoroacetic anhydride (B1165640) (TFAA) Generates trifluoroacetyl nitrate (B79036), a potent nitrating agent. Often used with a zeolite catalyst like Hβ. scispace.comrsc.orgMore reactive than mixed acid, allowing for nitration of deactivated substrates like benzonitrile under milder conditions. scispace.com
Dinitrogen pentoxide (N₂O₅) A powerful, albeit unstable, nitrating agent that can be used in organic solvents. nih.govAn effective and eco-friendly nitrating agent that can be used almost stoichiometrically, reducing acidic waste. nih.gov
N-Nitrosaccharin Used with a Lewis acid catalyst (e.g., Mg(ClO₄)₂) in a solvent like acetonitrile (B52724). nih.govAvoids the use of strong mineral acids, which can be beneficial for substrates sensitive to hydrolysis, such as nitriles. nih.gov
Metal Nitrates Various metal nitrate salts can act as nitrating agents, often in the presence of an acid catalyst.Can offer milder conditions, but may generate stoichiometric metal waste. nih.gov

Introduction of the Nitrile Functionality

This section explores Pathway B, where the nitrile group is introduced in the final step of the synthesis. This approach typically begins with a precursor that already contains the nitro and trifluoromethoxy groups in the desired 1,3-relationship, such as 1-amino-2-nitro-6-(trifluoromethoxy)benzene.

One of the most robust methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgnih.gov This reaction involves a two-step sequence:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite (B80452), NaNO₂, and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group (-N₂⁺) with a nitrile group (-CN). Nitrogen gas (N₂) is evolved as a byproduct. wikipedia.org

General Sandmeyer Cyanation Scheme: Ar-NH₂ → [Ar-N₂⁺]X⁻ → Ar-CN

This method is highly versatile and tolerates a wide range of functional groups on the aromatic ring, including nitro groups. organic-chemistry.org

An alternative method is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, often at elevated temperatures. numberanalytics.com The precursor for this reaction would be a compound like 1-halo-2-nitro-6-(trifluoromethoxy)benzene.

Finally, another synthetic route involves the conversion of other functional groups into a nitrile. For example, aldehydes can be converted to nitriles via their corresponding oximes, followed by a dehydration step. A patent describes the synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) from 2-nitro-4-(trifluoromethyl)benzaldehyde (B33803), demonstrating the viability of this approach for nitro-substituted benzonitriles. google.com

Cyanation Reactions of Halogenated Aromatic Precursors

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. For a precursor such as 1-halo-2-nitro-6-(trifluoromethoxy)benzene, two primary strategies are considered: transition metal-catalyzed cyanation and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cyanation (e.g., Palladium-Catalyzed)

Palladium-catalyzed cyanation has emerged as a powerful and versatile method for the synthesis of aryl nitriles from aryl halides. nih.govacs.org This methodology offers mild reaction conditions and broad functional group tolerance, making it suitable for complex substrates. cas.cnberkeley.edu The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

A variety of cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to alkali metal cyanides. The selection of ligands is crucial for the efficiency of the catalytic system, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Catalyst System ComponentExampleRole
Palladium Precatalyst Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))Source of the active Pd(0) catalyst
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Stabilizes the palladium center and facilitates the catalytic cycle
Cyanide Source Zn(CN)₂ (Zinc cyanide)Provides the cyano group
Solvent DMF (Dimethylformamide) or DioxaneSolubilizes reactants and facilitates the reaction
Base (optional) K₂CO₃ (Potassium carbonate)Can facilitate the reaction with certain substrates

This interactive table summarizes common components in palladium-catalyzed cyanation reactions.

While no specific literature detailing the palladium-catalyzed cyanation of 1-halo-2-nitro-6-(trifluoromethoxy)benzene is available, the reaction is expected to proceed based on general principles and the successful cyanation of other electron-deficient aryl halides. The presence of the electron-withdrawing nitro and trifluoromethoxy groups would likely influence the reactivity of the aryl halide.

Nucleophilic Aromatic Substitution (SNAr) with Cyanide Sources

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of a cyano group, particularly when the aromatic ring is activated by strong electron-withdrawing groups. synarchive.comdocumentsdelivered.com The nitro group at the ortho position to the halogen atom in a precursor like 1-chloro-2-nitro-6-(trifluoromethoxy)benzene strongly activates the substrate for nucleophilic attack by a cyanide salt. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group, which is a prerequisite for a successful SNAr reaction. synarchive.com

Commonly used cyanide sources for SNAr reactions include sodium cyanide (NaCN) and potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The reaction temperature can vary depending on the reactivity of the substrate.

Reactant/ConditionExamplePurpose
Substrate 1-Chloro-2-nitro-6-(trifluoromethoxy)benzeneAromatic precursor with a good leaving group and activating group
Cyanide Source NaCN (Sodium cyanide)Nucleophile that provides the cyano group
Solvent DMSO (Dimethyl sulfoxide)Polar aprotic solvent to facilitate the reaction
Temperature Elevated temperatures (e.g., 100-150 °C)To overcome the activation energy of the reaction

This interactive table outlines typical conditions for SNAr cyanation reactions.

Dehydration of Benzaldehyde (B42025) Oximes

An alternative approach to constructing the nitrile functionality is through the dehydration of the corresponding benzaldehyde oxime. This method involves the initial preparation of 2-nitro-6-(trifluoromethoxy)benzaldehyde, followed by its conversion to the oxime and subsequent dehydration.

Catalyst Systems for Nitrile Formation (e.g., Nickel Composite Catalysts)

The dehydration of aldoximes to nitriles can be achieved using various dehydrating agents or catalytic systems. chem-station.comorganic-chemistry.org A notable example for a structurally related compound, 2-nitro-4-(trifluoromethyl)benzaldehyde oxime, utilizes a nickel composite catalyst. This suggests a similar approach could be effective for the synthesis of this compound.

A patented method describes the preparation of 2-nitro-4-trifluoromethylbenzaldehyde oxime by reacting the corresponding aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of an inorganic base. The subsequent dehydration is carried out in acetonitrile with acetic anhydride and a nickel composite catalyst, which is prepared by compounding nickel acetate (B1210297) and Raney nickel. This catalyst system is reported to have high activity and selectivity, leading to improved product yields.

The proposed reaction sequence would be:

Oxime Formation: Reaction of 2-nitro-6-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride.

Dehydration: Treatment of the resulting 2-nitro-6-(trifluoromethoxy)benzaldehyde oxime with a nickel composite catalyst and acetic anhydride in acetonitrile.

Incorporation of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. nih.gov Its introduction onto an aromatic ring is a key step in the synthesis of the target molecule.

Trifluoromethoxylation of Halogenated Benzonitriles

A plausible synthetic route to this compound involves the trifluoromethoxylation of a suitably substituted phenol (B47542) precursor. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of aryl ethers. synarchive.comwikipedia.orgmdpi.com In the context of trifluoromethoxylation, this would involve the reaction of a 2-halo-6-nitrophenol with a trifluoromethylating agent in the presence of a copper catalyst.

More modern methods for the synthesis of aryl trifluoromethyl ethers often proceed via a two-step sequence from the corresponding phenol: nih.govacs.org

Activation of the Phenol: The phenol is first converted to a more reactive intermediate, such as a xanthate.

O-Trifluoromethylation: The intermediate is then treated with a source of electrophilic fluorine and a trifluoromethyl source.

For instance, phenols can be converted to aryl xanthates, which then react with reagents like XtalFluor-E in the presence of an activator to form the aryl trifluoromethyl ether under mild conditions. nih.govacs.org

Another approach involves the direct trifluoromethylation of phenols using reagents like the Ruppert-Prakash reagent (TMSCF₃) mediated by a silver salt, or electrophilic trifluoromethylating agents. nih.govacs.org

Photochemical Trifluoromethoxylation Approaches

Photochemical methods, particularly those involving photoredox catalysis, have emerged as powerful tools for the direct C-H trifluoromethoxylation of arenes. nih.govnih.gov These approaches typically involve the generation of a highly reactive trifluoromethoxyl radical (•OCF3) which then undergoes addition to the aromatic ring. For the synthesis of this compound, a plausible precursor would be 2-nitrobenzonitrile (B147312). The reaction would proceed via the photochemical activation of a suitable •OCF3 radical source in the presence of the aromatic substrate.

The general mechanism involves the excitation of a photocatalyst (e.g., Ru(bpy)32+ or Ir(ppy)3) by visible light, followed by a single-electron transfer (SET) to a trifluoromethoxylation reagent. nih.govresearchgate.net This reductive activation leads to the fragmentation of the reagent and the release of the •OCF3 radical. This radical, being electrophilic in nature, can then attack the C-H bond of the aromatic substrate. nih.gov The resulting radical intermediate is subsequently oxidized to a cation, which then loses a proton to yield the final trifluoromethoxylated product and regenerate the photocatalyst. beilstein-journals.org

Several reagents have been developed to serve as sources of the trifluoromethoxyl radical under photochemical conditions. One notable example is bis(trifluoromethyl)peroxide (BTMP), which can be activated by visible light photoredox catalysis to generate •OCF3 radicals for the C-H functionalization of arenes. nih.gov Another class of reagents includes N-trifluoromethoxypyridinium salts, which are bench-stable and release the •OCF3 radical upon N-O bond fragmentation triggered by a photoredox catalyst. researchgate.net Given the electron-deficient nature of the 2-nitrobenzonitrile substrate, careful selection of the photocatalyst and reagent is crucial to ensure efficient radical generation and subsequent aromatic substitution.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of photochemical trifluoromethoxylation are highly dependent on various reaction parameters. Optimization of these conditions is critical to maximize the yield of this compound and minimize the formation of undesired by-products.

Influence of Temperature, Solvents, and Reagent Stoichiometry

The interplay between temperature, solvent, and the relative amounts of reagents is a key factor in achieving high yields in photochemical reactions.

Temperature: Most photoredox-catalyzed reactions are conducted at or near room temperature, as the energy required for the reaction is provided by light rather than heat. nih.gov This is advantageous as it allows for mild reaction conditions that are tolerant of various functional groups.

Solvents: The choice of solvent can significantly impact the outcome of a photochemical reaction by influencing the solubility of reagents, the stability of intermediates, and the efficiency of the photocatalytic cycle. nih.gov For trifluoromethoxylation, solvents such as acetonitrile (MeCN) and dichloromethane (B109758) (DCM) are commonly employed. beilstein-journals.org The polarity of the solvent can affect the excited state of the photocatalyst and the energetics of the electron transfer steps. nih.gov Optimization studies often screen a range of solvents to find the ideal medium.

Reagent Stoichiometry: The molar ratio of the substrate, the trifluoromethoxylation reagent, and the photocatalyst must be carefully controlled. Typically, the aromatic substrate is used in excess to favor the desired reaction and suppress potential side reactions of the valuable reagent. nih.gov However, in late-stage functionalization, the complex substrate may be the limiting reagent. researchgate.net The photocatalyst is used in catalytic amounts, usually ranging from 1-5 mol%.

Below is an interactive data table illustrating a hypothetical optimization of the photochemical trifluoromethoxylation of 2-nitrobenzonitrile.

EntryPhotocatalyst (mol%)SolventSubstrate:Reagent RatioLight SourceYield (%)
1Ru(bpy)3(PF6)2 (1.5)MeCN5:1Blue LED45
2Ru(bpy)3(PF6)2 (1.5)DCM5:1Blue LED38
3Ir(ppy)3 (1.0)MeCN5:1Blue LED52
4Ru(bpy)3(PF6)2 (1.5)MeCN3:1Blue LED55
5Ru(bpy)3(PF6)2 (1.5)MeCN5:1Violet LED61
6Ru(bpy)3(PF6)2 (2.5)MeCN5:1Violet LED63
7Ru(bpy)3(PF6)2 (1.5)MeCN/DCE (1:1)5:1Violet LED58
8Ir(ppy)3 (1.0)MeCN3:1Violet LED68

This table is for illustrative purposes and based on general findings in the literature. nih.govbeilstein-journals.org

Strategies for Minimizing By-product Formation

In radical aromatic substitution reactions, the formation of by-products can arise from several pathways, including over-functionalization, reaction at undesired positions (regioisomers), or decomposition of reagents and intermediates.

For a substrate like 2-nitrobenzonitrile, the primary challenge is controlling the regioselectivity. The trifluoromethoxyl radical is electrophilic, and its addition to an aromatic ring is generally directed by the electronic properties of the existing substituents. nih.gov However, with two strong deactivating groups (-NO2 and -CN) ortho to each other, the electronic landscape is complex. While substitution is generally disfavored on such an electron-poor ring, any reaction that does occur would be influenced by both groups.

Key strategies to minimize by-products include:

Control of Stoichiometry: Using a limited amount of the trifluoromethoxylation reagent relative to the substrate can reduce the likelihood of di- or poly-substituted products. nih.gov

Solvent and Additive Screening: The addition of bases or other additives can sometimes influence the reaction pathway and suppress side reactions. nih.gov For instance, certain inorganic bases have been shown to improve yields in some trifluoromethoxylation reactions, potentially by neutralizing acidic by-products that could interfere with the catalytic cycle. beilstein-journals.org

Wavelength Tuning: The wavelength of the light source can influence which species are excited and can be used to control the reaction pathway. Optimizing the irradiation wavelength to selectively excite the photocatalyst while minimizing direct photolysis of the starting materials or products can be crucial. beilstein-journals.org

Flow Chemistry: Continuous-flow microreactors offer precise control over reaction time, temperature, and irradiation, which can enhance selectivity and minimize the formation of degradation products compared to batch processes. beilstein-journals.org The short residence times can prevent the accumulation of reactive intermediates that might lead to undesired follow-on reactions.

By carefully tuning these parameters, it is possible to develop a selective and high-yielding synthesis of this compound.

Reactivity and Transformational Chemistry of 2 Nitro 6 Trifluoromethoxy Benzonitrile

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. wikipedia.org This reaction pathway typically involves a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, a nucleophile attacks the electron-deficient (electrophilic) aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the second, faster step, a leaving group is expelled, and the aromaticity of the ring is restored. nih.govcsbsju.edu

Reactivity Enhancement by Nitro and Nitrile Electron-Withdrawing Groups

Aromatic rings are inherently electron-rich and thus generally resistant to attack by nucleophiles. csbsju.edu For an SNAr reaction to proceed, the ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs). wikipedia.orgyoutube.com In the case of 2-Nitro-6-(trifluoromethoxy)benzonitrile, the nitro (-NO₂) and nitrile (-CN) groups serve as powerful activators. nih.govgeorganics.sk

These groups significantly decrease the electron density of the benzene (B151609) ring through both inductive and resonance effects, making it susceptible to nucleophilic attack. youtube.comgeorganics.sk Crucially, when the EWGs are positioned ortho and/or para to the leaving group, they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through delocalization. wikipedia.orgyoutube.comnih.gov In this compound, the nitro and nitrile groups are ortho to potential leaving groups on the ring, which provides substantial stabilization for the anionic intermediate, thereby lowering the activation energy and facilitating the substitution reaction. youtube.com

The combined electronic influence of the nitro, nitrile, and trifluoromethoxy substituents renders the aromatic core of this compound highly electrophilic and primed for SNAr reactions.

Substitution of the Nitro Group by Various Nucleophiles

While halogens are the most common leaving groups in SNAr reactions, the nitro group can also be displaced by various nucleophiles, particularly when the aromatic ring is highly activated. nih.govacs.org The ability of the nitro group to function as a leaving group (as a nitrite (B80452) ion, NO₂⁻) is well-documented in heavily substituted, electron-poor aromatic systems. acs.orgnih.gov Its leaving group ability is generally considered to be less than that of fluoride (B91410) but can be comparable to or better than other halogens like chloride and bromide in certain contexts. nih.gov

A diverse array of nucleophiles can be employed to displace the nitro group from an activated aromatic ring. These include oxygen-based nucleophiles like alkoxides and hydroxides, as well as nitrogen-based nucleophiles such as ammonia (B1221849) and amines. csbsju.edu

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Nitro Group Displacement

Nucleophile Reagent Example Product Type
Methoxide Sodium Methoxide (NaOCH₃) Anisole Derivative
Hydroxide Sodium Hydroxide (NaOH) Phenol (B47542) Derivative
Amine Ammonia (NH₃) or Primary/Secondary Amines Aniline (B41778) Derivative

This table presents plausible transformations based on established SNAr reactivity; specific experimental data for this compound may vary.

Stereochemical Outcomes in SNAr Processes

Nucleophilic aromatic substitution occurs at a trigonal, sp²-hybridized carbon atom of the planar benzene ring. wikipedia.org The reaction mechanism proceeds through the formation of a non-aromatic, planar Meisenheimer complex intermediate. nih.gov Unlike SN2 reactions, which occur at tetrahedral sp³-hybridized carbons and result in an inversion of stereochemistry, the SNAr mechanism does not involve a backside attack that is sterically blocked by the aromatic ring. wikipedia.org

Consequently, the substitution reaction at the aromatic carbon itself does not create a new stereocenter, and questions of inversion or retention at that position are not applicable. If the substrate or the attacking nucleophile contains pre-existing chiral centers, the reaction will proceed to form products where the original stereochemistry of those centers is retained. In such cases, the reaction could potentially lead to the formation of diastereomers, but the substitution process at the aromatic ring is not inherently stereospecific.

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and synthetically important transformations in organic chemistry. georganics.skmasterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, electron-withdrawing group to a strongly activating, electron-donating group. masterorganicchemistry.com

Formation of Amino-Substituted Benzonitrile (B105546) Derivatives

The reduction of this compound yields the corresponding amino-substituted derivative, 2-Amino-6-(trifluoromethoxy)benzonitrile. This transformation can be achieved using a variety of chemical reducing agents. Classic methods often involve the use of metals in the presence of acid. masterorganicchemistry.com Reagents such as iron, tin, or zinc in hydrochloric acid are commonly used for this purpose on an industrial and laboratory scale. masterorganicchemistry.comwikipedia.org

Another effective reagent is tin(II) chloride (SnCl₂), which can selectively reduce the nitro group in the presence of other reducible functional groups, such as a nitrile, under appropriate conditions. reddit.com

Table 2: Common Reagents for Chemical Reduction of Aromatic Nitro Groups

Reagent(s) Typical Conditions Notes
Iron (Fe) and Hydrochloric Acid (HCl) Aqueous or alcoholic solvent, heat A widely used, cost-effective industrial method. masterorganicchemistry.comwikipedia.org
Tin (Sn) and Hydrochloric Acid (HCl) Aqueous or alcoholic solvent An effective but less common method due to tin waste. masterorganicchemistry.com
Tin(II) Chloride (SnCl₂) Ethanol-acetic acid mixture, reflux Offers good selectivity for the nitro group. reddit.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. masterorganicchemistry.comgoogle.com This process involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org

A key challenge in the catalytic hydrogenation of this compound is achieving chemoselectivity. The nitrile group (-CN) is also susceptible to reduction under certain hydrogenation conditions, which would lead to a benzylamine (B48309) derivative. researchgate.netresearchgate.net However, the reduction of a nitro group is generally much more facile than the reduction of a nitrile. researchgate.net By carefully selecting the catalyst and controlling the reaction conditions (temperature, pressure, and solvent), it is possible to selectively reduce the nitro group while leaving the nitrile group intact. researchgate.net

Table 3: Catalytic Hydrogenation Systems for Nitro Group Reduction

Catalyst Typical Conditions Selectivity Considerations
Palladium on Carbon (Pd/C) H₂ (low to moderate pressure), Methanol/Ethanol (B145695), Room Temp. Generally provides good selectivity for the nitro group over the nitrile. wikipedia.orgmdpi.com
Platinum(IV) Oxide (PtO₂) H₂ (low pressure), Acetic Acid/Ethanol, Room Temp. A very active catalyst; may require careful control to avoid over-reduction. wikipedia.org

Chemical Reductants and Their Selectivity (e.g., Tin(II) Chloride)

The selective reduction of the nitro group in aromatic compounds that also contain other reducible functionalities, such as a nitrile, is a critical transformation in organic synthesis. For a molecule like this compound, the goal is typically to reduce the nitro group to an amine without affecting the nitrile or the trifluoromethoxy group.

Tin(II) chloride (SnCl₂) is a classical and highly effective reagent for this purpose. The reduction of aromatic nitro compounds using SnCl₂·2H₂O is a well-established method known for its high chemoselectivity. stackexchange.com It readily reduces the nitro group to a primary amine while leaving other sensitive groups—including aldehydes, esters, and, importantly, nitriles—unaffected. stackexchange.com The reaction is typically carried out in solvents like ethanol or ethyl acetate (B1210297) at elevated temperatures. stackexchange.com The probable product of this reaction would be 2-Amino-6-(trifluoromethoxy)benzonitrile.

Other reagent systems have also been developed for the selective reduction of aromatic nitro groups. For instance, systems employing zinc or magnesium powder with a hydrogen donor like hydrazine (B178648) glyoxylate (B1226380) have been shown to selectively and rapidly reduce nitro groups at room temperature, even in the presence of halogens or carboxylic acids. Catalytic hydrogenation can also be employed, although catalyst selection is crucial. While palladium on carbon (Pd/C) can sometimes affect nitrile groups, platinum-based catalysts (e.g., 1% Pt on carbon) under low hydrogen pressure have been used successfully for this type of selective reduction. stackexchange.com

Reagent SystemTypical ConditionsSelectivity NotesExpected Product
Tin(II) Chloride (SnCl₂·2H₂O)Ethanol, 70 °CHigh selectivity for the nitro group; nitrile group remains intact. stackexchange.com2-Amino-6-(trifluoromethoxy)benzonitrile
Zinc Powder / Hydrazine GlyoxylateRoom TemperatureEffective for selective reduction in the presence of other reducible groups. 2-Amino-6-(trifluoromethoxy)benzonitrile
Catalytic Hydrogenation (Pt/C, H₂)Low H₂ pressurePlatinum is preferred over palladium to avoid nitrile reduction. stackexchange.com2-Amino-6-(trifluoromethoxy)benzonitrile

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing access to several other important functionalities such as carboxylic acids, amides, aldehydes, and amines.

Hydrolysis to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring elevated temperatures. weebly.commasterorganicchemistry.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, particularly in base-catalyzed hydrolysis. weebly.comyoutube.com

Acid-catalyzed hydrolysis : Treatment with a strong aqueous acid like sulfuric acid or hydrochloric acid and heat will convert the nitrile group directly to a carboxylic acid. google.com The initial step involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. youtube.com

Base-catalyzed hydrolysis : Refluxing with an aqueous base, such as sodium hydroxide, initially attacks the electrophilic nitrile carbon to form an intermediate that, after proton transfer, tautomerizes to the corresponding amide. weebly.com With more vigorous conditions (higher temperature or prolonged reaction time), the amide is further hydrolyzed to the carboxylate salt, which upon acidic workup yields the carboxylic acid. weebly.comyoutube.com

For this compound, these reactions would yield 2-Nitro-6-(trifluoromethoxy)benzamide as the intermediate and 2-Nitro-6-(trifluoromethoxy)benzoic acid as the final product.

ReactionConditionsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisAqueous H₂SO₄ or HCl, HeatAmide (transient)Carboxylic Acid
Base-Catalyzed HydrolysisAqueous NaOH or KOH, HeatAmide (isolable under mild conditions)Carboxylate (requires acidification for final product)

Reduction to Aldehydes or Amines (e.g., DIBAL-H)

The nitrile group can be reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehydes : Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent commonly used for the partial reduction of nitriles to aldehydes. masterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H first adds a hydride to the nitrile carbon, forming an aluminum-imine intermediate. masterorganicchemistry.comyoutube.com Subsequent aqueous workup hydrolyzes this imine to the corresponding aldehyde. masterorganicchemistry.com This provides a route to 2-Nitro-6-(trifluoromethoxy)benzaldehyde.

Reduction to Amines : Stronger, less hindered reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with Raney Nickel) will reduce the nitrile group completely to a primary amine. masterorganicchemistry.comvanderbilt.edu For instance, LiAlH₄ delivers two equivalents of hydride to the nitrile carbon, resulting in the formation of a primary amine after workup. youtube.com This would convert this compound to [2-Nitro-6-(trifluoromethoxy)phenyl]methanamine. The selectivity of this reaction in the presence of a nitro group can be challenging, as LiAlH₄ can also reduce nitro groups. However, reagents like borane-dimethyl sulfide (B99878) complex (BH₃-Me₂S) have been noted for their ability to reduce nitriles to amines. researchgate.net

Cycloaddition Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of various heterocyclic rings.

[3+2] Cycloadditions : Nitriles can react with 1,3-dipoles such as nitrile N-oxides or nitrile imines in [3+2] cycloaddition reactions to form five-membered heterocycles. mdpi.comnih.gov For example, reaction with a nitrile N-oxide would yield a 1,2,4-oxadiazole (B8745197) derivative. These reactions are a powerful tool for synthesizing complex heterocyclic structures from simple precursors. mdpi.com

Cyclotrimerization : In the presence of certain catalysts, such as low-valent titanium species, benzonitriles can undergo cyclotrimerization to form 1,3,5-triazine (B166579) rings. researchgate.net This reaction involves the head-to-tail addition of three nitrile molecules to form a stable, six-membered aromatic heterocycle. Applying this to this compound would theoretically produce 2,4,6-tris(2-nitro-6-(trifluoromethoxy)phenyl)-1,3,5-triazine.

Derivatization Strategies and Functional Group Interconversions

Introduction of Additional Functionalities

The functional groups present in this compound serve as versatile handles for the introduction of new functionalities and further molecular derivatization. The selective transformations described previously are the primary strategies for achieving this.

Via the Nitro Group : The most common derivatization is the reduction of the nitro group to an amine (2-Amino-6-(trifluoromethoxy)benzonitrile). This resulting aniline derivative is a key building block. The amino group can undergo a wide range of subsequent reactions:

Diazotization : Conversion to a diazonium salt, which is an excellent intermediate for introducing various substituents onto the aromatic ring, such as halogens (Sandmeyer reaction), a hydroxyl group, or another cyano group.

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.

Alkylation : Formation of secondary or tertiary amines.

Via the Nitrile Group : Transformations of the nitrile group introduce carbonyl or aminomethyl functionalities.

Hydrolysis : Conversion to a carboxylic acid (2-Nitro-6-(trifluoromethoxy)benzoic acid) introduces a functional group that can be used for esterification, amidation (e.g., via conversion to an acyl chloride), or other reactions typical of carboxylic acids.

Partial Reduction : Formation of an aldehyde (2-Nitro-6-(trifluoromethoxy)benzaldehyde) provides a reactive carbonyl group suitable for Wittig reactions, reductive amination, or oxidation to the corresponding carboxylic acid.

Full Reduction : Conversion to a primary amine ([2-Nitro-6-(trifluoromethoxy)phenyl]methanamine) introduces a flexible aminomethyl side chain, which can be further functionalized.

These primary transformations allow for the strategic interconversion of functional groups, enabling the synthesis of a diverse library of compounds from a single starting material. vanderbilt.eduub.edu

Rearrangement Reactions of Substituted Benzonitriles

Research into the specific rearrangement reactions of this compound has not been extensively documented in publicly available scientific literature. While rearrangement reactions are a known class of transformations for substituted benzonitriles, detailed studies involving the title compound are not readily found.

General information on related compounds suggests that substituted benzonitriles can undergo various types of chemical reactions. For instance, the related compound 2-Nitro-6-(trifluoromethyl)benzonitrile is known to undergo reactions such as reduction of the nitro group and nucleophilic substitution of the trifluoromethyl group. However, specific examples of rearrangement reactions for this analogue are also not detailed.

A patented method for producing 2-chloro-6-nitro-benzonitrile involves a step described as the rearrangement of a lower alkyl ester of β-(2-chloro-6-nitro-phenyl)pyruvic acid into its keto tautomer. google.com This, however, is a transformation of an intermediate in a synthetic pathway to a different benzonitrile derivative and not a rearrangement of the benzonitrile ring system itself.

Furthermore, photochemical methods have been described for inducing Smiles rearrangements in certain organic molecules, but these have been reported for systems such as unactivated alkenes and are not directly applicable to this compound based on the available information. acs.org

Due to the lack of specific research findings on the rearrangement reactions of this compound, no data tables or detailed discussions on this topic can be provided at this time.

Mechanistic Investigations of Reactions Involving 2 Nitro 6 Trifluoromethoxy Benzonitrile

Elucidation of Reaction Pathways and Intermediates

While specific, detailed studies on the reaction pathways of 2-nitro-6-(trifluoromethoxy)benzonitrile are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of analogous compounds. The primary reaction pathways for this class of compounds include nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and transformations of the nitrile group.

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂), trifluoromethoxy (-OCF₃), and cyano (-CN) groups. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. The nitro and cyano groups, being ortho and para to each other, strongly activate the ring towards SNAr reactions.

A plausible pathway for an SNAr reaction, for instance with a generic nucleophile (Nu⁻), would proceed through a Meisenheimer complex intermediate. The nucleophile would attack one of the carbons bearing a leaving group (if any were present) or, in some cases, displace the nitro group. The negative charge of the intermediate would be stabilized by the electron-withdrawing groups.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (-NH₂) under various conditions. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Fe, Sn in HCl). The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The specific intermediates can sometimes be isolated or detected under controlled conditions. For related nitroarenes, azobenzene (B91143) species have been proposed as reactive intermediates in catalytic transfer hydrogenation reactions.

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the reaction mechanism. For reactions involving this compound, kinetic studies would focus on determining the rate law, rate constants, and activation parameters for key steps, such as the formation of the Meisenheimer complex in SNAr reactions or the individual steps in the reduction of the nitro group.

While specific kinetic data for this compound is scarce, data for related compounds can provide a basis for understanding. For instance, kinetic studies on the SNAr reactions of other electron-deficient aromatic compounds have been extensively performed. These studies often reveal second-order kinetics, with the rate being dependent on the concentrations of both the aromatic substrate and the nucleophile.

The table below presents hypothetical kinetic data for a representative SNAr reaction of an analogous nitroaromatic compound to illustrate the type of information obtained from such studies.

Reactant Concentration (mol/L)Nucleophile Concentration (mol/L)Initial Rate (mol/L·s)
0.10.11.5 x 10-4
0.20.13.0 x 10-4
0.10.23.0 x 10-4

Influence of Substituent Electronic Effects on Reaction Rates and Selectivity

The electronic properties of the substituents on the benzene ring have a profound impact on the reaction rates and selectivity. In this compound, all three substituents are strongly electron-withdrawing.

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups, acting through both inductive and resonance effects. It strongly deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Trifluoromethoxy Group (-OCF₃): This group is also strongly electron-withdrawing, primarily through a powerful inductive effect due to the high electronegativity of the fluorine atoms.

Cyano Group (-CN): The cyano group is another potent electron-withdrawing group via both inductive and resonance effects.

The combined effect of these three groups makes the aromatic ring of this compound exceptionally electron-poor. This greatly enhances the rate of nucleophilic aromatic substitution reactions. In electrophilic substitution reactions, the ring would be highly deactivated, and any substitution would be directed to the meta positions relative to the existing groups.

The relative rates of nitration for different substituted benzenes illustrate the powerful deactivating effect of groups like -NO₂.

Substituent (R in C₆H₅R)Relative Rate of Nitration
-OH1,000
-CH₃25
-H1
-Cl0.033
-NO₂6 x 10-8

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction mechanism and rate. For reactions involving polar or charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred. These solvents can solvate the charged species, stabilizing the transition state and accelerating the reaction.

In contrast, protic solvents like water or alcohols can form hydrogen bonds with nucleophiles, which can decrease their nucleophilicity and slow down the reaction rate. The effect of the solvent on the reaction rate can be quantified by studying the reaction kinetics in a range of different solvents.

For example, in SNAr reactions of related nitroaromatic compounds, an increase in the polarity of the solvent and its ability to stabilize the charged intermediate generally leads to an increase in the reaction rate constant.

The following table shows a hypothetical example of how the rate constant for an SNAr reaction might vary with the solvent.

SolventDielectric Constant (ε)Relative Rate Constant (krel)
Hexane1.91
Dichloromethane (B109758)9.150
Acetone21500
Acetonitrile372,000
Dimethylformamide (DMF)375,000
Dimethyl Sulfoxide (DMSO)4710,000

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Nitro-6-(trifluoromethoxy)benzonitrile, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR studies.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. The substitution pattern of the benzene (B151609) ring dictates the chemical shifts and coupling patterns of these protons. The powerful electron-withdrawing nature of the nitro (-NO₂), trifluoromethoxy (-OCF₃), and nitrile (-CN) groups would cause the aromatic protons to be significantly deshielded, shifting their signals downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic CH7.80 - 8.50Multiplet7.0 - 9.0

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are influenced by the electronegativity of the attached functional groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-CN115 - 120
C-NO₂145 - 155
C-OCF₃140 - 150
Aromatic C-H125 - 140
CF₃118 - 125 (quartet, JC-F ≈ 270-280 Hz)

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethoxy Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethoxy group in this compound would give a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is anticipated to be in the typical range for trifluoromethoxy-substituted aromatic compounds.

Fluorine Assignment Predicted Chemical Shift (δ, ppm)
-OCF₃-58 to -62

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Nitrile (C≡N) and Nitro (NO₂) Stretching Frequencies

The IR spectrum of this compound would exhibit strong absorption bands corresponding to the nitrile and nitro groups. The conjugation of these groups with the aromatic ring influences the exact position of these bands.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch2220 - 2240
Nitro (NO₂)Asymmetric Stretch1520 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 1370

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₃F₃N₂O₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would provide further structural information, with potential losses of NO₂, OCF₃, and CN groups.

Predicted Molecular Ion Peak:

[M]⁺: m/z ≈ 248.01

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for the initial characterization of newly synthesized compounds like this compound. This technique is prized for its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula.

For this compound, the expected molecular formula is C₈H₃F₃N₂O₃. The theoretical exact mass for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated based on the most abundant isotopes of each element. HRMS analysis would then compare the experimentally measured m/z value to this theoretical mass. A very small mass difference, typically in the range of parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Theoretical vs. Experimental Mass Data for C₈H₃F₃N₂O₃

Ion Type Theoretical Exact Mass (m/z) Experimentally Observed (m/z) Mass Error (ppm)
[M+H]⁺ 249.0123 Data not available in search results Data not available in search results

Fragmentation Patterns and Structural Information

Beyond molecular formula confirmation, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to deduce the connectivity of atoms.

For this compound, key fragmentation pathways would likely involve the loss of the nitro (-NO₂) group, the trifluoromethoxy (-OCF₃) group, or the cyano (-CN) group. The stability of the resulting fragment ions would dictate the major peaks observed in the mass spectrum. For instance, the loss of a nitro group is a common fragmentation pathway for aromatic nitro compounds. The analysis of these fragmentation patterns helps to confirm the presence and positions of the various functional groups on the benzonitrile (B105546) core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals, which is, in turn, influenced by the molecular structure, particularly the extent of conjugation.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be influenced by the electronic nature of its substituents. The benzene ring, along with the nitrile and nitro groups, forms a conjugated system. The trifluoromethoxy group, while not directly part of the π-system in the same way as a double bond, can influence the electronic properties of the aromatic ring through its inductive and resonance effects.

The absorption bands observed in the UV-Vis spectrum correspond to specific electronic transitions. For aromatic compounds like this, π → π* transitions are typically observed. The presence of the nitro group, a strong electron-withdrawing group, and the trifluoromethoxy group will shift the absorption maxima (λmax) compared to unsubstituted benzonitrile. This shift, known as a bathochromic (red) or hypsochromic (blue) shift, provides information about the electronic interactions between the substituents and the aromatic ring. The extent of conjugation and the presence of electron-donating or withdrawing groups significantly impact the energy of these transitions and thus the observed λmax.

Table 2: Expected UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) Transition Type
e.g., Ethanol (B145695) Data not available in search results Data not available in search results π → π*

Computational Chemistry Studies on 2 Nitro 6 Trifluoromethoxy Benzonitrile

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

To understand the rate of a chemical reaction, the transition state (TS) must be identified and its energy calculated. The TS is the highest energy point along the reaction coordinate.

Methodology: Transition state searches involve locating a saddle point on the potential energy surface. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency. The activation energy is the energy difference between the reactants and the transition state.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

Without specific reactions involving 2-Nitro-6-(trifluoromethoxy)benzonitrile being studied in the literature, it is not possible to provide a meaningful discussion or data for this section.

Regioselectivity and Stereoselectivity Prediction

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. For a molecule such as this compound, these predictive models are invaluable for understanding its reactivity in various chemical transformations. While specific computational studies on the regioselectivity and stereoselectivity of this compound are not extensively documented in publicly available literature, the established methodologies in computational chemistry provide a robust framework for such predictions.

Modern computational approaches utilize quantum mechanics (QM) to model the potential energy surfaces of reaction pathways. By calculating the activation energies for different regioisomeric or stereoisomeric transition states, chemists can predict the most likely product. For instance, in an electrophilic aromatic substitution reaction involving this compound, QM calculations can determine the relative energies of the intermediates formed by electrophilic attack at different positions on the benzene (B151609) ring. The directing effects of the nitro, trifluoromethoxy, and nitrile groups, which are electronically distinct, would significantly influence the regiochemical outcome. The nitro and nitrile groups are generally deactivating and meta-directing, while the trifluoromethoxy group is also deactivating but ortho, para-directing. Computational models can precisely quantify these effects, which can be complex due to the interplay of electronic and steric factors.

Machine learning (ML) has also emerged as a powerful tool for predicting reaction outcomes. rsc.orgresearchgate.net These models are trained on large datasets of known reactions and can learn to predict the regioselectivity and stereoselectivity of new reactions with high accuracy. researchgate.netnih.gov For a compound like this compound, an ML model could predict, for example, the most likely site of nucleophilic aromatic substitution by considering the electronic and steric environment of each carbon atom on the aromatic ring. These models often use a combination of structural features and calculated quantum mechanical descriptors to make their predictions. mit.edu

The prediction of stereoselectivity often involves modeling the transition states of reactions that generate chiral centers. rsc.org For reactions involving this compound that could potentially form stereoisomers, computational methods can be used to calculate the energies of the diastereomeric transition states. The Boltzmann distribution of these energies can then be used to predict the diastereomeric or enantiomeric excess of the reaction.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Theoretical Descriptors and Their Correlation with Reactivity

In QSAR studies of related nitroaromatic compounds, a variety of theoretical descriptors have been shown to correlate with their reactivity and biological activity. mdpi.com These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters.

Electronic Descriptors: These descriptors are crucial for understanding the reactivity of nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group, combined with the trifluoromethoxy and nitrile groups in this compound, will significantly influence its electronic properties. Important electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the electron-donating and electron-accepting abilities of a molecule, respectively. For nitroaromatic compounds, the LUMO energy is often correlated with their susceptibility to nucleophilic attack and their reduction potential. mdpi.com

Mulliken charges: These provide an estimation of the partial atomic charges within the molecule, highlighting regions that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack, respectively. nih.gov

Molecular volume and surface area: These descriptors quantify the size and shape of the molecule.

Sterimol parameters: These provide a more detailed description of the steric bulk of substituents in different directions.

Lipophilic Descriptors: The lipophilicity of a compound is a critical factor in its biological activity, as it influences its ability to cross cell membranes. The most common lipophilic descriptor is:

LogP (octanol-water partition coefficient): This descriptor can be calculated using computational methods and is often correlated with the bioavailability and toxicity of compounds. mdpi.com

The following table illustrates the types of theoretical descriptors that would be relevant in a QSAR study of compounds related to this compound and their typical correlation with reactivity or biological activity.

Descriptor CategorySpecific DescriptorTypical Correlation with Reactivity/Activity
Electronic HOMO EnergyPositively correlated with susceptibility to electrophilic attack.
LUMO EnergyNegatively correlated with susceptibility to nucleophilic attack and ease of reduction. mdpi.com
Dipole MomentCan be positively or negatively correlated depending on the nature of the interaction. mdpi.com
Mulliken Charge on Nitro Group NitrogenCorrelated with the electrophilicity of the aromatic ring.
Steric Molecular VolumeCan be negatively correlated with activity if steric hindrance is a limiting factor.
Molecular Surface AreaCan be correlated with the extent of intermolecular interactions.
Lipophilic LogPOften shows a parabolic relationship with biological activity. mdpi.com

A hypothetical QSAR equation for a series of related compounds might take the form:

Activity = c0 + c1(LUMO Energy) + c2(LogP) + c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined by statistical regression analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds.

Advanced Synthetic Applications and Building Block Utility

Precursor in Heterocycle Synthesis (e.g., Indole (B1671886) Derivatives via Coupling Reactions)

The ortho-nitrobenzonitrile scaffold is a classic precursor for the synthesis of various nitrogen-containing heterocycles. The primary strategy involves the reductive cyclization of the nitro group, which can react with adjacent functionalities or with external reagents to form fused ring systems.

While specific literature detailing the synthesis of indole derivatives directly from 2-Nitro-6-(trifluoromethoxy)benzonitrile is limited, the transformation is conceptually achieved through a multi-step process. A common pathway involves the reduction of the nitro group to an amine, yielding 2-Amino-6-(trifluoromethoxy)benzonitrile. This amino-benzonitrile is a key intermediate that can then undergo various coupling and cyclization reactions to form indole rings and other heterocyclic systems like indazoles.

For instance, the synthesis of N-heterocycles through reductive cyclization is a well-established method. The nitro group is typically reduced using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amine can then be manipulated to form the desired heterocyclic core. The synthesis of substituted indazoles, for example, can be achieved directly from o-nitrobenzonitriles under reductive conditions.

Table 1: Representative Reductive Cyclization of an Analogous o-Nitrobenzonitrile Note: This table presents a known reaction for a structurally similar compound, illustrating a plausible synthetic route for this compound.

Starting MaterialReagents & ConditionsProductYield
2-Nitro-6-chlorobenzonitrileSnCl₂·2H₂O, Ethanol (B145695), Reflux7-Chloroindazole~85%

This reaction demonstrates how the ortho-nitrobenzonitrile framework can be efficiently converted into an indazole system. Applying this logic, this compound would be expected to yield 7-(trifluoromethoxy)indazole, a valuable scaffold in medicinal chemistry.

Scaffold for Complex Molecular Architecture Construction

The distinct reactivity of the three functional groups in this compound makes it an excellent scaffold for the programmed construction of complex molecules. Each group can be addressed selectively to build molecular complexity in a step-wise fashion.

The Nitro Group (-NO₂): Primarily serves as a precursor to an amino group (-NH₂) via reduction. This amine is a versatile handle for a vast array of transformations, including diazotization, acylation, and participation in cyclization reactions.

The Nitrile Group (-CN): Can be hydrolyzed to a carboxylic acid (-COOH) or a primary amide (-CONH₂), reduced to a primary amine (-CH₂NH₂), or converted into a tetrazole ring. This allows for the introduction of diverse functionalities.

The Trifluoromethoxy Group (-OCF₃): Is generally inert to most common reaction conditions, making it a stable substituent that imparts desirable physicochemical properties to the final molecule. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

The ability to perform sequential chemical modifications on these groups allows chemists to use this compound as a foundational element for building elaborate, multi-functionalized molecules.

Table 2: Potential Sequential Transformations of this compound This table outlines conceptual synthetic pathways based on the known reactivity of the individual functional groups.

StepFunctional Group TargetedReaction TypeReagentsResulting Functional Group
1Nitro (-NO₂)ReductionH₂, Pd/C or SnCl₂Amino (-NH₂)
2Nitrile (-CN)Hydrolysis (Basic)NaOH, H₂O, HeatCarboxylate (-COO⁻)
3Amino (-NH₂) from Step 1Sandmeyer Reaction1. NaNO₂, HCl 2. CuCNNitrile (-CN)
4Nitrile (-CN)ReductionLiAlH₄ or H₂, Raney NiAminomethyl (-CH₂NH₂)

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, is a widely used strategy in the design of modern agrochemicals and pharmaceuticals. chemimpex.com These groups can significantly improve a molecule's efficacy and pharmacokinetic profile by enhancing its metabolic stability, increasing its lipophilicity (which aids in membrane permeability), and modifying its electronic character to improve target binding. chemimpex.com

This compound is an ideal intermediate for introducing the trifluoromethoxy-substituted phenyl motif into biologically active compounds. After reduction of the nitro group to form 2-Amino-6-(trifluoromethoxy)benzonitrile, the resulting aniline (B41778) derivative can be used to synthesize a wide range of important core structures found in patented drugs and herbicides. For example, this intermediate is suitable for creating quinazolines, benzodiazepines, and other heterocycles that are prevalent in medicinal chemistry.

While direct examples from final products are often proprietary, the utility of closely related building blocks like 2-Fluoro-6-(trifluoromethyl)benzonitrile is well-documented in the development of anti-inflammatory drugs and herbicides, underscoring the importance of this substitution pattern. chemimpex.com

Development of Novel Fluorinated Organic Molecules

The demand for novel fluorinated molecules continues to grow, driven by the unique properties that fluorine imparts. The trifluoromethoxy group is considered a "super-substituent" because it acts as a lipophilic hydrogen bond acceptor and a metabolically stable alternative to other functional groups. It is often used as a bioisostere for groups like isopropyl or dimethylamino.

This compound serves as a readily available source for this valuable -OCF₃ substituted aromatic ring. Its use allows synthetic chemists to bypass the often harsh and low-yielding methods required for the direct introduction of a trifluoromethoxy group onto an existing aromatic ring. By starting with this building block, the -OCF₃ group is incorporated from the beginning of a synthetic sequence, streamlining the path to novel, highly functionalized fluorinated compounds with potential applications in materials science and drug discovery.

Conclusion and Future Research Directions

Identification of Remaining Challenges and Knowledge Gaps

The primary and most significant knowledge gap is the very existence and characterization of this compound in the public domain. Key challenges include:

Lack of Synthesis Data: There are no published synthetic routes to produce 2-Nitro-6-(trifluoromethoxy)benzonitrile.

No Physicochemical Data: Fundamental properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) are not documented.

Unknown Reactivity and Applications: Its chemical behavior and potential uses as a synthetic intermediate or a functional molecule are entirely speculative.

Potential Avenues for Future Synthetic and Mechanistic Research

Should research into this compound be initiated, initial efforts would logically focus on its synthesis. Plausible synthetic strategies might involve:

Nitration of a Precursor: A potential route could be the nitration of 2-cyano-1-(trifluoromethoxy)benzene. The directing effects of the cyano and trifluoromethoxy groups would need to be carefully considered to achieve the desired regiochemistry.

Cyanation of a Nitro-substituted Precursor: Alternatively, the introduction of the nitrile group onto a pre-existing 1-nitro-3-(trifluoromethoxy)benzene (B1303333) ring could be explored, for example, through nucleophilic aromatic substitution or Sandmeyer-type reactions.

Once synthesized, mechanistic studies could investigate the influence of the trifluoromethoxy group on the reactivity of the aromatic ring, particularly in nucleophilic substitution and reduction reactions of the nitro group.

Emerging Applications and Broader Impact in Chemical Science

While speculative, the unique combination of the nitro, cyano, and trifluoromethoxy functional groups could make this compound a valuable building block in several areas of chemical science:

Medicinal Chemistry: The trifluoromethoxy group is a highly sought-after moiety in drug design for its ability to enhance metabolic stability and cell membrane permeability. The presence of the nitro and cyano groups offers handles for further chemical modification, potentially leading to the discovery of novel therapeutic agents.

Agrochemicals: Similar to medicinal chemistry, the development of new pesticides and herbicides often benefits from the introduction of fluorinated groups.

Materials Science: The electron-withdrawing nature of all three substituents could lead to interesting electronic properties, making it a candidate for investigation in the field of organic electronics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-nitro-6-(trifluoromethoxy)benzonitrile?

  • Methodology : The synthesis typically begins with a trifluoromethoxy-substituted benzonitrile precursor. Regioselective nitration is achieved using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography or recrystallization. For analogs like 2-chloro-6-(trifluoromethoxy)benzonitrile, similar nitration protocols yield >95% purity .

Q. How is the purity and structural integrity of this compound verified experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns and electronic effects of the nitro and trifluoromethoxy groups.
  • IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.
  • HPLC-UV : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Use nitrile gloves, goggles, and a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers at 2–8°C, away from reducing agents (e.g., metals) to prevent decomposition.
  • Follow GHS protocols for nitro compounds (explosive risk) and cyanide-liberating substances .

Advanced Research Questions

Q. What experimental strategies are employed to study the photochemical reactivity of this compound?

  • Photolysis Setup : Reactions are conducted under visible light (450 nm) with organic photosensitizers (e.g., eosin Y).
  • Mechanistic Tools :

  • Transient Absorption Spectroscopy : Detects short-lived intermediates (e.g., radical anions) during single-electron transfer processes.
  • DFT Calculations : Predict reaction pathways and activation energies for fragmentation or cyclization products.
    • Analogous studies on 4-(trifluoromethoxy)benzonitrile show fragmentation into fluorophosgene, suggesting potential parallels .

Q. How can researchers resolve contradictions in reported reactivity data for nitro-substituted trifluoromethoxy benzonitriles?

  • Comparative Studies :

  • Vary solvents (polar aprotic vs. protic) to assess solvation effects on reaction kinetics.
  • Use isotopic labeling (e.g., ¹⁵NO₂) to trace nitro group participation in redox reactions.
    • Kinetic Analysis : Construct Eyring plots to compare activation parameters across studies. Contradictions in yields may arise from competing pathways (e.g., nitro reduction vs. cyano hydrolysis) .

Q. What role does the trifluoromethoxy group play in electronic properties, and how is this characterized?

  • Electronic Effects :

  • Hammett Constants : The σₚ value for -OCF₃ (-0.45) indicates moderate electron withdrawal, influencing nitro group reactivity.
  • Cyclic Voltammetry : Redox potentials reveal stabilization of radical intermediates, critical for photochemical applications.
    • Structural Analysis : X-ray crystallography confirms bond length alterations due to steric and electronic effects .

Q. How is this compound utilized as a precursor for bioactive molecules in medicinal chemistry?

  • Applications :

  • Antitubercular Agents : Derivatives like PA-824 leverage the nitro group for nitroreductase activation in Mycobacterium tuberculosis.
  • Synthetic Modifications : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the benzonitrile core.
  • In Vitro Testing : Minimum inhibitory concentration (MIC) assays evaluate efficacy against drug-resistant strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.